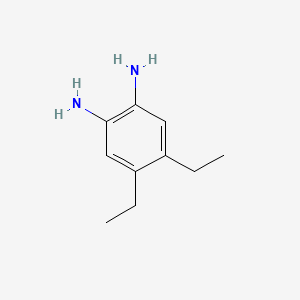
4,5-Diethylbenzene-1,2-diamine
描述
4,5-Diethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the 4th and 5th positions, and two amino groups are attached to the 1st and 2nd positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylbenzene-1,2-diamine typically involves the nitration of diethylbenzene followed by reduction. One common method is as follows:
Nitration: Diethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethylnitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and more efficient catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
4,5-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation.
Major Products
Oxidation: 4,5-Diethylnitrobenzene or 4,5-Diethylnitrosobenzene.
Reduction: More complex amines or diamines.
Substitution: Halogenated derivatives like 4,5-Diethyl-1,2-dibromobenzene.
科学研究应用
4,5-Diethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4,5-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,5-Dimethylbenzene-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.
1,2-Diaminobenzene: Lacks the ethyl groups, making it less hydrophobic.
4,5-Diethylbenzene-1,3-diamine: Different position of amino groups, leading to different reactivity and properties.
Uniqueness
4,5-Diethylbenzene-1,2-diamine is unique due to the presence of both ethyl and amino groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.
属性
CAS 编号 |
86723-71-9 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
4,5-diethylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3 |
InChI 键 |
PXMRKLJOIVTBOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1CC)N)N |
规范 SMILES |
CCC1=CC(=C(C=C1CC)N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
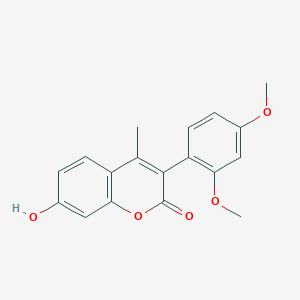
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)

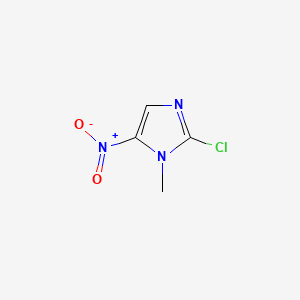

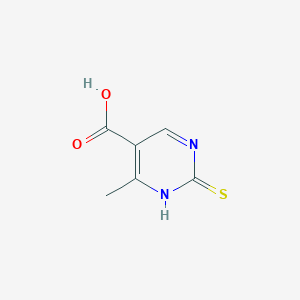
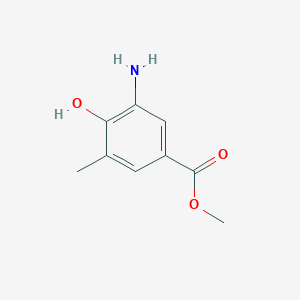
![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)
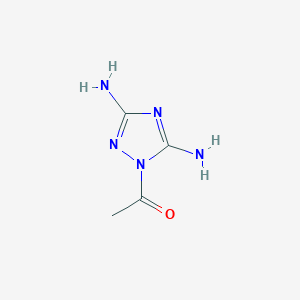

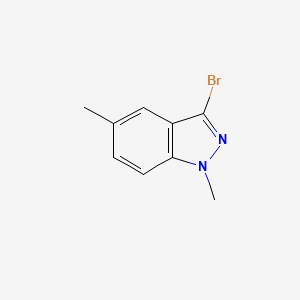
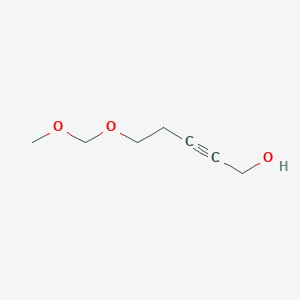
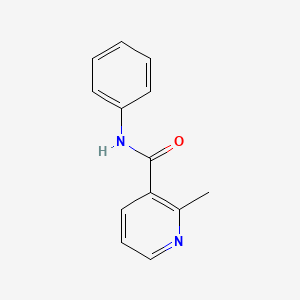
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
